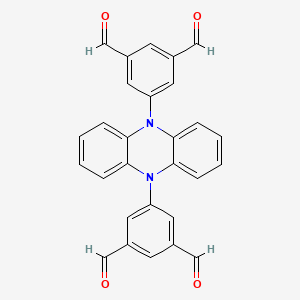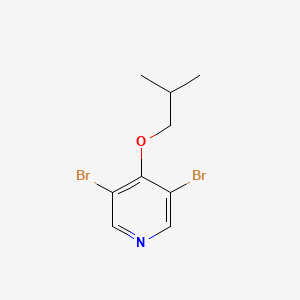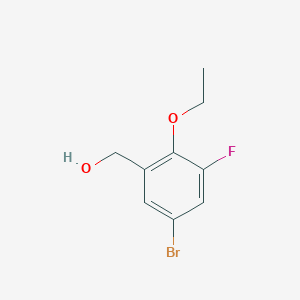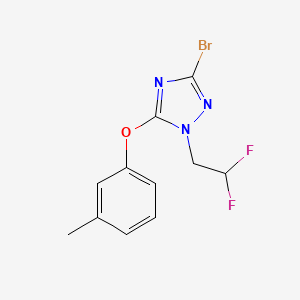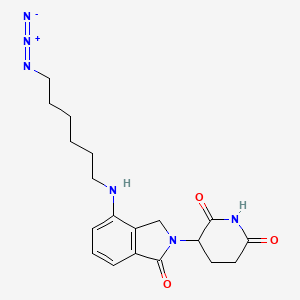
Ruthenium(III) cation heptaacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ruthenium(III) cation heptaacetate is a coordination compound of ruthenium, a transition metal belonging to the platinum groupThis compound is characterized by its green solid appearance and octahedral coordination geometry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ruthenium(III) cation heptaacetate can be synthesized by heating ruthenium trichloride in acetic acid in the presence of sodium acetate . This process involves the formation of a complex where ruthenium is coordinated with acetate ligands and water molecules.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of ruthenium trichloride as a starting material, which is then subjected to controlled heating and reaction with acetic acid and sodium acetate to yield the desired compound .
Chemical Reactions Analysis
Types of Reactions: Ruthenium(III) cation heptaacetate undergoes various chemical reactions, including:
Substitution: this compound can react with ligands such as triphenylphosphine and pyridine, leading to the formation of mixed valence compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cerium(IV) sulfate and silver(II) ions.
Reduction: Reducing agents like zinc amalgam in moist tetrahydrofuran are used.
Substitution: Ligands such as triphenylphosphine and pyridine are used in substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state complexes of ruthenium.
Reduction: Lower oxidation state complexes of ruthenium.
Substitution: Mixed valence compounds with various ligands.
Scientific Research Applications
Ruthenium(III) cation heptaacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ruthenium(III) cation heptaacetate involves its interaction with various molecular targets:
DNA Binding: Ruthenium complexes can bind to DNA, leading to the inhibition of cancer cell proliferation.
Protein Interaction: The compound can interact with plasma proteins, such as serum albumin and transferrin, affecting their function.
Reactive Oxygen Species (ROS) Generation: Ruthenium complexes can induce the production of ROS, leading to cell apoptosis.
Comparison with Similar Compounds
Ruthenium(III) cation heptaacetate can be compared with other similar compounds, such as:
Ruthenium(III) acetate: Shares similar coordination geometry and reactivity.
Ruthenium(III) acetylacetonate: Known for its use in catalysis and similar reduction reactions.
Ruthenium Schiff Base Complexes: These complexes exhibit a broad range of biological activities, including anticancer and antimicrobial properties.
Uniqueness: this compound is unique due to its specific coordination environment and the ability to form mixed valence compounds with various ligands, making it versatile for different applications .
Properties
Molecular Formula |
C14H30O15Ru3 |
|---|---|
Molecular Weight |
741.6 g/mol |
IUPAC Name |
acetic acid;ruthenium;hydrate |
InChI |
InChI=1S/7C2H4O2.H2O.3Ru/c7*1-2(3)4;;;;/h7*1H3,(H,3,4);1H2;;; |
InChI Key |
GXURXOLXTCAWPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O.[Ru].[Ru].[Ru] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


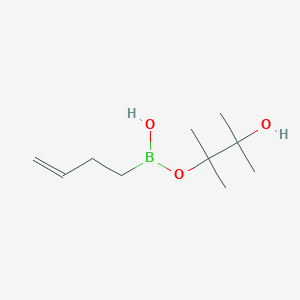

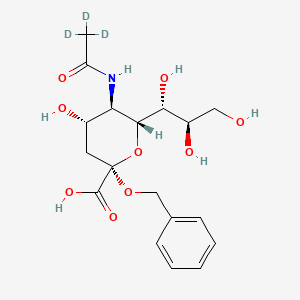
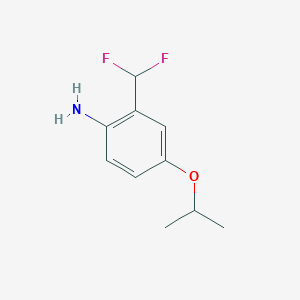
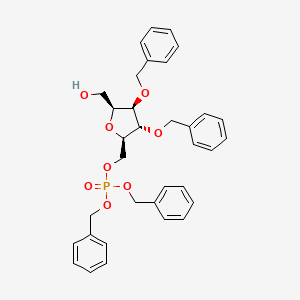
![tert-butyl (3R,5S,10R)-2-oxo-3,10-diphenyl-1-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B14765554.png)

